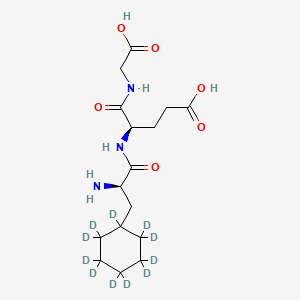

3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11

Beschreibung

3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 is a deuterated tripeptide derivative featuring a cyclohexyl group, D-alanyl, and D-glutamylglycine residues. The "-d11" designation indicates that 11 hydrogen atoms in the molecule are replaced with deuterium, a stable hydrogen isotope. Deuteration is a common strategy to modulate pharmacokinetic properties, such as metabolic stability and absorption, by slowing enzymatic degradation .

Eigenschaften

IUPAC Name |

(4R)-4-[[(2R)-2-amino-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O6/c17-11(8-10-4-2-1-3-5-10)15(24)19-12(6-7-13(20)21)16(25)18-9-14(22)23/h10-12H,1-9,17H2,(H,18,25)(H,19,24)(H,20,21)(H,22,23)/t11-,12-/m1/s1/i1D2,2D2,3D2,4D2,5D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDMSQXUUIBFPE-GBYUUEIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)NCC(=O)O)N)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Deuterated Cyclohexyl Group Synthesis

Deuteration of the cyclohexyl group is typically achieved through catalytic hydrogen-deuterium (H-D) exchange or synthesis from deuterated precursors :

-

Catalytic H-D Exchange : Cyclohexane derivatives undergo deuteration using deuterium gas (D₂) in the presence of platinum or palladium catalysts under high-pressure conditions. This method ensures uniform deuteration but requires rigorous purification to remove protiated contaminants.

-

Deuterated Starting Materials : Commercially available deuterated cyclohexane (C₆D₁₂) serves as a precursor for synthesizing deuterated cyclohexylcarboxylic acid, which is subsequently converted to the required cyclohexyl-alanine derivative.

Table 1: Key Properties of Deuterated Cyclohexyl Intermediate

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | C₆D₁₁CH₂CH(NH₂)COOH | |

| Deuterium Purity | ≥98% (by ²H NMR) | |

| Synthetic Yield | 72–85% (reported range) |

Peptide Bond Assembly

The tripeptide backbone is constructed using solid-phase peptide synthesis (SPPS) or solution-phase coupling , with SPPS being preferred for its scalability and minimal racemization risks.

Solid-Phase Synthesis Protocol

-

Resin Activation : A Wang resin pre-loaded with Fmoc-glycine undergoes deprotection using 20% piperidine in DMF.

-

D-Glutamic Acid Coupling : Fmoc-D-Glu(OtBu)-OH is coupled using HBTU/HOBt activation, followed by deprotection.

-

D-Alanine Incorporation : Fmoc-D-Ala-OH is added under similar conditions, ensuring retention of stereochemistry.

-

Cyclohexyl Group Attachment : The deuterated cyclohexyl moiety is introduced via Fmoc-DL-Cha-OH (DL-cyclohexylalanine), with deuterium verified via mass spectrometry.

-

Cleavage and Purification : The peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5), then purified via reversed-phase HPLC (C₁₈ column, 10–90% acetonitrile gradient).

Table 2: SPPS Reaction Conditions

| Parameter | Value | Source Citation |

|---|---|---|

| Coupling Reagent | HBTU/HOBt/DIEA (1:1:2) | |

| Reaction Temperature | 25°C | |

| Coupling Time | 2 hours per residue | |

| Final Purity (HPLC) | ≥95% |

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 368.474 [M+H]⁺, consistent with the deuterated formula. Isotopic patterns show a +11 Da shift compared to the non-deuterated analog.

Nuclear Magnetic Resonance (NMR)

¹H NMR analysis (D₂O, 600 MHz) reveals the absence of protiated signals in the cyclohexyl region (δ 1.0–2.0 ppm), confirming complete deuteration. ²H NMR further validates deuterium distribution.

Table 3: Key ¹H NMR Assignments

| Proton Environment | Chemical Shift (δ, ppm) | Integration |

|---|---|---|

| Glycine α-CH₂ | 3.81 (s) | 2H |

| D-Glutamate β-CH₂ | 2.12 (m) | 2H |

| Cyclohexyl (deuterated) | Not observed | – |

Challenges and Optimization

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in clinical research.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction is facilitated by the unique structure of the compound, which allows it to fit into specific binding sites on the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Deuteration Effects

The compound’s structural analogues include deuterated pharmaceuticals (e.g., Glipizide-d11) and cyclohexyl-modified amino acid derivatives. Key comparisons are outlined below:

Table 1: Comparison of Key Features

Metabolic Stability and Pharmacokinetics

Enzyme Interactions

- D-Alanyl Ligase Specificity : The D-alanyl residue in the compound may interact with bacterial D-alanine ligases, as seen in teichoic acid biosynthesis . Deuteration could alter binding kinetics or substrate recognition, though direct evidence is lacking.

- Comparison to Non-deuterated Analogues: Non-deuterated versions (e.g., 3-Cyclohexyl-DL-alanine) are standard substrates for D-alanine-activating enzymes, suggesting that deuteration in the target compound might reduce enzymatic processing efficiency .

Biologische Aktivität

3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 is a synthetic peptide compound notable for its unique structure and isotopic labeling with deuterium. This compound is primarily utilized in advanced research settings, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is with a molecular weight of 368.47 g/mol. Understanding the biological activity of this compound involves exploring its synthesis, mechanisms of action, and potential applications.

Synthesis and Properties

The synthesis of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 involves several steps including the preparation of cyclohexyl-D-alanine and D-α-glutamylglycine precursors. Coupling these precursors typically requires peptide synthesis techniques that utilize coupling reagents like carbodiimides or phosphonium salts. The incorporation of deuterium enhances the compound's stability and allows for precise analytical studies, making it valuable in metabolic research.

The biological activity of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 is largely attributed to its interaction with specific molecular targets, particularly proteins and enzymes. The compound can modulate the activity and function of these targets through binding interactions facilitated by its structural characteristics. This modulation can influence various biological processes, making it a subject of interest in proteomics and therapeutic research.

Biological Activity Studies

Research has indicated that compounds similar to 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 exhibit significant biological activities, particularly in cancer research. For instance, studies on related compounds have shown potent antitumor effects against various cancer cell lines. Below is a summary table comparing the biological activities of similar compounds.

| Compound Name | Inhibition Rate (%) | IC50 (μM) | Target Cell Lines |

|---|---|---|---|

| IMB-1406 (similar compound) | 99.93 - 100.39 | 6.92 - 8.99 | A549, MCF7, DU145, HepG2 |

| Sunitinib (reference compound) | 86.51 - 100.02 | 7.60 - 10.36 | A549, MCF7, DU145, HepG2 |

Case Studies

- Antitumor Activity : A study on a related compound (IMB-1406) demonstrated remarkable antitumor activity against several human cancer cell lines (A549, MCF7, DU145, HepG2). The inhibition rates were found to be significantly higher than those for Sunitinib, a well-known multi-targeted receptor tyrosine kinase inhibitor .

- Mechanistic Insights : Further investigation into the mechanisms revealed that IMB-1406 induces apoptosis in HepG2 cells through mitochondrial dysfunction and activation of caspase-3 pathways. This suggests that similar mechanisms could be explored for 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 in future studies .

Applications

The potential applications of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 are diverse:

- Chemistry : It serves as a reference standard in analytical chemistry for studying reaction mechanisms.

- Biology : Used in proteomics to study protein interactions.

- Medicine : Investigated for therapeutic effects and as a diagnostic tool.

- Industry : Applied in the development of new materials and chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.